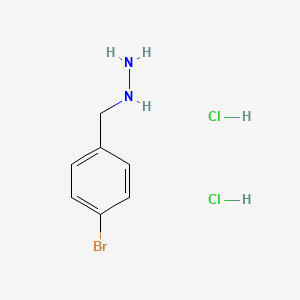
(4-Bromobenzyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromobenzyl)hydrazine dihydrochloride is an organic compound with the molecular formula C₇H₁₁BrCl₂N₂. It is a derivative of hydrazine, characterized by the presence of a bromobenzyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (4-Bromobenzyl)hydrazine dihydrochloride typically involves several steps, including diazotization, reduction, purification, and salification. One common method starts with arylamine as the initial raw material. The arylamine undergoes diazotization to form a diazonium salt, which is then reduced using a reducing agent such as sodium metabisulfite or zinc powder in concentrated hydrochloric acid . The reduction reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The final product is obtained through purification and drying processes.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and high-performance liquid chromatography .
化学反応の分析
Types of Reactions: (4-Bromobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromobenzyl oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
(4-Bromobenzyl)hydrazine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and cancer research.
Industry: It is utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-Bromobenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its use as an enzyme inhibitor in biochemical research .
類似化合物との比較
Hydrazine dihydrochloride: A simpler hydrazine derivative with similar reactivity but lacking the bromobenzyl group.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and biochemical studies.
Uniqueness: (4-Bromobenzyl)hydrazine dihydrochloride is unique due to the presence of the bromobenzyl group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic and research applications where other hydrazine derivatives may not be as effective .
特性
IUPAC Name |
(4-bromophenyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTFIVDFMPPUSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














